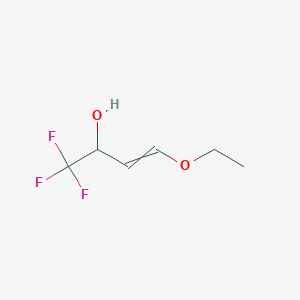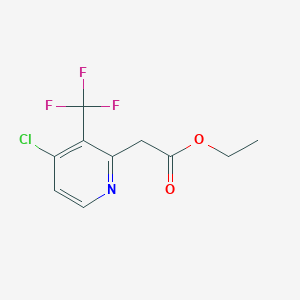
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol is a colorless liquid characterized by its ethoxy and trifluoromethyl functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide to afford ethoxy group substitution products . Another method involves the reaction with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . Additionally, heating with triethyl phosphite affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy 5-trifluoromethyl-1,2λ5-oxaphospholen .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of stabilizers such as BHT (butylated hydroxytoluene) to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Phenylmagnesium bromide: Used for ethoxy group substitution.
Organozinc compounds: Used for 1,2-addition to the carbonyl group.
Triethyl phosphite: Used for [4+2] cycloaddition reactions.
Major Products Formed
Ethoxy group substitution products: Formed when reacting with phenylmagnesium bromide.
1,2-addition products: Formed when reacting with organozinc compounds.
Cycloaddition products: Formed when heating with triethyl phosphite.
Aplicaciones Científicas De Investigación
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce ethoxy and trifluoromethyl moieties into molecules.
Biology: Utilized in the synthesis of N-protected amino acids, which are useful for peptide synthesis.
Industry: Employed in the production of β-alkyl- or dialkylamino substituted enones bearing a CF3 group.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-1,1,1-trifluorobut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, it reacts with amino groups to form N-protected amino acids, which are useful in peptide synthesis . The compound’s ethoxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol can be compared with other similar compounds, such as:
4-ethoxy-1,1,1-trifluoro-3-buten-2-one: Shares similar functional groups and reactivity.
Ethyl 4,4,4-trifluorocrotonate: Another compound with trifluoromethyl groups, used in similar synthetic applications.
The uniqueness of this compound lies in its combination of ethoxy and trifluoromethyl groups, which provide distinct reactivity and versatility in organic synthesis.
Propiedades
Fórmula molecular |
C6H9F3O2 |
|---|---|
Peso molecular |
170.13 g/mol |
Nombre IUPAC |
4-ethoxy-1,1,1-trifluorobut-3-en-2-ol |
InChI |
InChI=1S/C6H9F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-5,10H,2H2,1H3 |
Clave InChI |
QNPKWCPFNWSPON-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)

![3-Amino-5-[[(tert-butoxycarbonyl)amino]methyl]pyridine-2-carboxylic acid](/img/structure/B14854290.png)

![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)



